molecular formula C10H19NOS B14511886 O-Ethyl (cyclohexylmethyl)carbamothioate CAS No. 62603-86-5

O-Ethyl (cyclohexylmethyl)carbamothioate

Cat. No.: B14511886
CAS No.: 62603-86-5
M. Wt: 201.33 g/mol
InChI Key: VLXYMCSVEZAMMH-UHFFFAOYSA-N
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Description

O-Ethyl (cyclohexylmethyl)carbamothioate is an organic compound with the molecular formula C10H19NOS It is a member of the carbamothioate family, which are esters of carbamothioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (cyclohexylmethyl)carbamothioate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the alkoxide ion is derived from ethanol, and the alkyl halide is cyclohexylmethyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (cyclohexylmethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Azides and nitriles.

Scientific Research Applications

O-Ethyl (cyclohexylmethyl)carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl (cyclohexylmethyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl Carbamothioate
  • Cyclohexylmethyl Carbamothioate
  • Ethyl Cyclohexylcarbamate

Uniqueness

O-Ethyl (cyclohexylmethyl)carbamothioate is unique due to its specific combination of the ethoxy and cyclohexylmethyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the cyclohexylmethyl group can enhance its lipophilicity, making it more effective in certain biological applications .

Properties

CAS No.

62603-86-5

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

O-ethyl N-(cyclohexylmethyl)carbamothioate

InChI

InChI=1S/C10H19NOS/c1-2-12-10(13)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,13)

InChI Key

VLXYMCSVEZAMMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NCC1CCCCC1

Origin of Product

United States

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